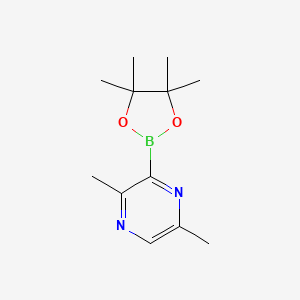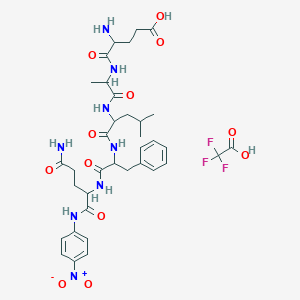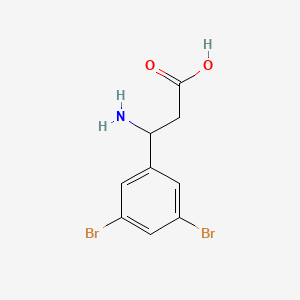
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of trifluoromethyl ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of nitrogen-heterocycles with trifluoromethyl triflate to form the desired product . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogen atom abstractors, thianthrenium salts, and photoredox catalysts . The conditions often involve the use of visible light and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include gem-difluoroolefins and other fluorinated derivatives, which are valuable intermediates in various chemical processes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the construction of fluorinated pharmacons .
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl derivatives of sulfur: These compounds share the trifluoromethyl group but differ in their core structures and properties.
Bistrifluoromethyl disulfide: Another compound with a trifluoromethyl group, but with different chemical behavior and applications.
Uniqueness
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a dihydropyridinone core.
Propiedades
Fórmula molecular |
C14H14F3NO |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3 |
Clave InChI |
LWILBNUCDOFKEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)
![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)


![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)



